![molecular formula C10H5F4LiN2O2 B2535888 5-フルオロ-1-(2,2,2-トリフルオロエチル)-1H-ベンゾ[d]イミダゾール-2-カルボン酸リチウム CAS No. 2197061-97-3](/img/structure/B2535888.png)

5-フルオロ-1-(2,2,2-トリフルオロエチル)-1H-ベンゾ[d]イミダゾール-2-カルボン酸リチウム

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

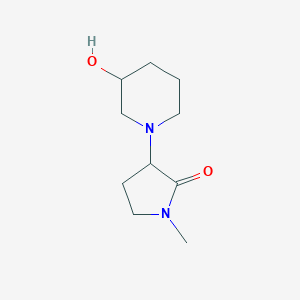

The compound seems to be a lithium salt of a fluorinated benzo[d]imidazole carboxylate. Fluorinated compounds are often used in various fields due to their unique properties, such as high electrochemical stability .

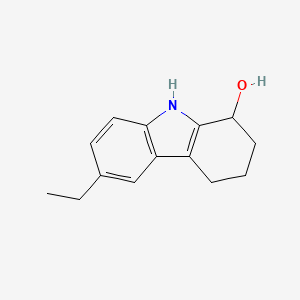

Molecular Structure Analysis

The molecular structure would consist of a benzo[d]imidazole core with a fluorinated ethyl group and a carboxylate group. The lithium ion would likely interact with the carboxylate group .Chemical Reactions Analysis

Fluorinated compounds are known for their high electrochemical stability, which could make this compound useful in applications like lithium-ion batteries .Physical and Chemical Properties Analysis

Fluorinated compounds often have low viscosity, low freezing points, and high electrochemical stability, making them ideal candidates for use in lithium-ion batteries .科学的研究の応用

カルシトニン遺伝子関連ペプチド (CGRP) 受容体拮抗薬

エネルギー貯蔵に加えて、当社の化合物は医薬品用途の可能性を秘めています。

a. 疼痛管理と片頭痛の治療: CGRP 受容体拮抗薬として、疼痛経路を調節できます。 研究者は、髄膜血管と硬膜への影響から、片頭痛治療におけるその使用を探求しています .

作用機序

Target of action

The primary target of this compound is the electrolyte solvation structures and electrode/electrolyte interphases in lithium metal batteries . These structures are critical to the performance of high-voltage lithium metal batteries, which are attractive candidates for next-generation high-density energy storage systems .

Mode of action

The compound interacts with its targets by influencing the formulation and structure of the electrolytes, which in turn determine the physical properties of the electrolytes and their interfacial chemistries on the electrode surfaces . The compound, being a type of fluorinated cosolvent used in localized high-concentration electrolytes (LHCEs), helps in the formation of LHCEs with high-concentration solvation structures .

Biochemical pathways

The compound affects the solvation structures in the electrolytes of lithium metal batteries. It enables the formation of LHCEs with high-concentration solvation structures . Low-solvating fluorinated carbonate li+ will coordinate with ions and form a second solvation shell or a pseudo-lhce which diminishes the benefits of lhce .

Pharmacokinetics

It is evident that the diluent has a significant influence on the electrode/electrolyte interphases (eeis) beyond retaining the high-concentration solvation structures .

Result of action

The compound’s action leads to significantly different battery performance. The varied interphase features, resulting from the compound’s interaction with its targets, lead to this difference .

Action environment

Environmental factors such as the types of fluorinated cosolvents used in LHCEs and the nature of the diluent can influence the compound’s action, efficacy, and stability . For instance, diluent molecules surrounding the high-concentration clusters could accelerate or decelerate the anion decomposition through coparticipation of diluent decomposition in the EEI formation .

将来の方向性

特性

IUPAC Name |

lithium;5-fluoro-1-(2,2,2-trifluoroethyl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4N2O2.Li/c11-5-1-2-7-6(3-5)15-8(9(17)18)16(7)4-10(12,13)14;/h1-3H,4H2,(H,17,18);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWKNWKSVGWBQY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=C(C=C1F)N=C(N2CC(F)(F)F)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F4LiN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5E)-5-[(5-ethyl-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2535806.png)

![6-(3-fluoro-4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2535814.png)

![N-(2-Ethoxyphenyl)-2-({1-methyl-[1,2,4]triazolo[4,3-A]quinoxalin-4-YL}sulfanyl)acetamide](/img/structure/B2535815.png)

![3-(3,4-dimethylphenyl)-5-[(2-methoxyphenyl)methyl]-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2535819.png)

![2-({1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B2535820.png)

![4-butyl-5-[1-(dimethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2535821.png)

![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2535826.png)